5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then reacted with a chlorophenyl compound under specific conditions to introduce the 2-chlorophenyl group. The final step involves the formation of the pyrimidine-2,4-dione moiety through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- 5-(4-(2-bromophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFUEEYYMMQVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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